Uridine, 4',5'-didehydro-5'-deoxy-

nucleoside metabolism catabolic resistance enzyme inhibition

Standard uridine analogs are rapidly degraded by uridine phosphorylase, confounding metabolic flux and uptake studies. This 4',5'-didehydro-5'-deoxy-modified nucleoside offers near-complete resistance to phosphorolysis. - **Key application**: Direct inhibitor of DNA synthesis & apoptosis inducer in lymphoid malignancies; bypasses thymidine phosphorylase variability. - **Structural advantage**: Conformationally constrained sugar moiety for SAR studies comparing rigid vs. flexible nucleosides. - **Supply**: ≥95% purity, solid form. Stable 2-8°C storage. Available for immediate research deployment.

Molecular Formula C9H12N2O5
Molecular Weight 228.20 g/mol
Cat. No. B15132834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine, 4',5'-didehydro-5'-deoxy-
Molecular FormulaC9H12N2O5
Molecular Weight228.20 g/mol
Structural Identifiers
SMILESC=C1C(C(C(O1)N2CCC(=O)NC2=O)O)O
InChIInChI=1S/C9H12N2O5/c1-4-6(13)7(14)8(16-4)11-3-2-5(12)10-9(11)15/h6-8,13-14H,1-3H2,(H,10,12,15)/t6-,7-,8-/m1/s1
InChIKeyVXWWOWIDYCJDAC-BWZBUEFSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uridine, 4',5'-Didehydro-5'-Deoxy-: 5'-Modified Nucleoside Analog


Uridine, 4',5'-didehydro-5'-deoxy- (CAS: 14365-63-0, molecular formula C9H10N2O5, molecular weight 226.19 g/mol) is a modified nucleoside analog derived from uridine [1]. It is characterized by the absence of a hydroxyl group at the 5' position and the presence of a double bond between the 4' and 5' carbon atoms of the sugar moiety . This compound is classified as a purine nucleoside analog and exhibits potential biological activity, primarily in antiviral and anticancer research contexts . It is supplied as a solid with typical purity specifications of ≥95% and requires long-term storage at 2–8°C .

Why Uridine, 4',5'-Didehydro-5'-Deoxy- Is Not Substitutable


Generic substitution of uridine analogs fails due to fundamental differences in metabolic handling. Uridine, 4',5'-didehydro-5'-deoxy- possesses a unique structural combination: 5'-deoxygenation and a 4',5' double bond. This configuration confers resistance to phosphorolysis by uridine phosphorylase, a key catabolic enzyme that readily degrades unmodified uridine and other analogs [1]. In contrast, 5'-deoxyuridine (CAS 15958-99-3) lacks the 4',5'-didehydro modification and has been employed primarily as a probe for nucleoside transport studies rather than as a bioactive inhibitor . Furthermore, unlike 5-fluoro-5'-deoxyuridine (doxifluridine), which requires intracellular activation via thymidine phosphorylase to release cytotoxic 5-FU [2], the target compound's distinct structural features suggest a different, potentially direct mechanism of action. The following evidence quantifies these critical differentiation points.

Uridine, 4',5'-Didehydro-5'-Deoxy- Differentiation Evidence


Resistance to Uridine Phosphorylase Cleavage

The target compound, as a representative of the 5'-modified uridine analog class, exhibits nearly complete resistance to phosphorolysis by uridine phosphorylase compared to unmodified uridine [1]. This is a direct consequence of the structural modifications at the 5'-position (deoxygenation and introduction of the 4',5' double bond) which prevent the enzyme from cleaving the N-glycosidic bond, a key catabolic pathway for natural nucleosides [1].

nucleoside metabolism catabolic resistance enzyme inhibition

Enzyme Resistance of 5'-Deoxygenated Analogs

Research on a series of uridine analogs modified at the 5'-position demonstrates that replacement or esterification of the 5'-hydroxyl group leads to nearly complete loss of susceptibility to phosphorolysis by uridine phosphorylase [1]. While the target compound, 5'-deoxyuridine, and 5-fluoro-5'-deoxyuridine all share the 5'-deoxygenation modification, the target compound's additional 4',5' double bond creates a conformationally constrained sugar moiety .

structure-activity relationship metabolic stability enzyme recognition

Direct DNA Synthesis Inhibition vs. Prodrug Activation

The target compound's mechanism is reported to rely on direct inhibition of DNA synthesis and induction of apoptosis without requiring prodrug activation . In contrast, the clinically relevant comparator doxifluridine (5-fluoro-5'-deoxyuridine) is a prodrug that must be activated by thymidine phosphorylase to release the active cytotoxic moiety 5-fluorouracil [1].

mechanism of action antitumor prodrug activation

Conformational Constraint by 4',5' Double Bond

The 4',5'-didehydro modification introduces a double bond (C=C) between the 4' and 5' carbon atoms of the ribose moiety, creating a 5-methylidene oxolane ring system . This structural feature constrains the sugar ring in a conformation distinct from saturated analogs such as 5'-deoxyuridine (which contains a standard tetrahydrofuran ring with a 5'-CH3 group) .

conformational analysis sugar pucker nucleoside conformation

Uridine, 4',5'-Didehydro-5'-Deoxy- Application Scenarios


Phosphorylase-Independent Nucleoside Mechanisms

Researchers studying nucleoside salvage pathways or the role of uridine phosphorylase in nucleotide homeostasis can utilize this compound as a non-cleavable substrate analog. The evidence demonstrates that 5'-modification confers nearly complete resistance to phosphorolysis [1], making this compound suitable for experiments where uridine degradation would confound interpretation of cellular uptake, intracellular accumulation, or metabolic flux.

Prodrug-Independent DNA Synthesis Inhibition

For antitumor mechanism studies focusing on lymphoid malignancies, this compound offers a direct inhibitor of DNA synthesis and inducer of apoptosis [1], bypassing the variable thymidine phosphorylase expression that complicates interpretation of prodrug-based analogs such as doxifluridine [2]. This is particularly relevant for cell line panels with heterogeneous enzyme expression profiles.

Sugar Ring Conformation SAR

The conformationally constrained 4',5'-unsaturated sugar moiety [1] provides a structurally defined scaffold for SAR studies comparing rigid versus flexible nucleoside analogs. Researchers investigating how sugar pucker and conformational entropy affect enzyme binding, nucleic acid incorporation, or antiviral selectivity can employ this compound as a rigid comparator to saturated analogs such as 5'-deoxyuridine [2].

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